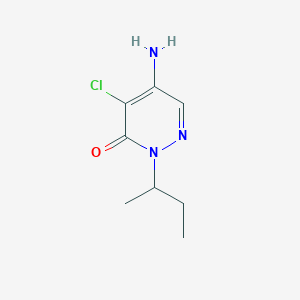
5-Amino-2-(butan-2-yl)-4-chloro-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(butan-2-yl)-4-chloro-2,3-dihydropyridazin-3-one: is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an amino group, a butan-2-yl substituent, and a chloro group attached to a dihydropyridazinone ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(butan-2-yl)-4-chloro-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The butan-2-yl and chloro groups are introduced through alkylation and halogenation reactions, respectively. These reactions are typically carried out using alkyl halides and chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrocarbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated hydrocarbons.
Substitution: Amino, thio, or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry:
Agriculture: It is used in the development of agrochemicals, including herbicides and fungicides.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(butan-2-yl)-4-chloro-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the binding affinity of the compound. The pathways involved include disruption of metabolic processes and interference with cellular signaling pathways.
Comparación Con Compuestos Similares
- 5-Amino-2-(methyl)-4-chloro-2,3-dihydropyridazin-3-one
- 5-Amino-2-(ethyl)-4-chloro-2,3-dihydropyridazin-3-one
- 5-Amino-2-(propyl)-4-chloro-2,3-dihydropyridazin-3-one
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl substituent (butan-2-yl vs. methyl, ethyl, or propyl).
- Chemical Properties: The presence of different alkyl groups can influence the compound’s solubility, reactivity, and stability.
- Biological Activity: Variations in the alkyl group can affect the compound’s binding affinity to molecular targets, thereby altering its biological activity and therapeutic potential.
Propiedades
Fórmula molecular |
C8H12ClN3O |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
5-amino-2-butan-2-yl-4-chloropyridazin-3-one |
InChI |
InChI=1S/C8H12ClN3O/c1-3-5(2)12-8(13)7(9)6(10)4-11-12/h4-5H,3,10H2,1-2H3 |
Clave InChI |
YUIARDYEMZHNAN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C(=O)C(=C(C=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



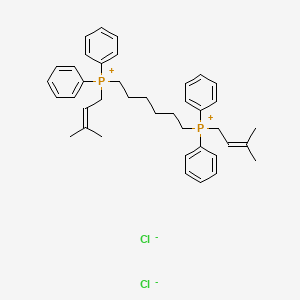
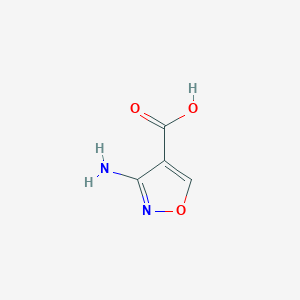
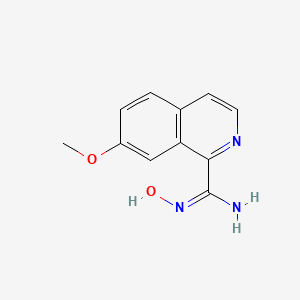

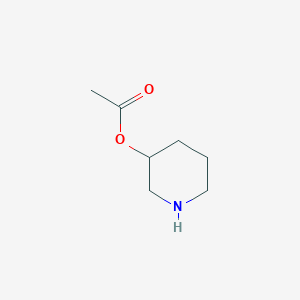
![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
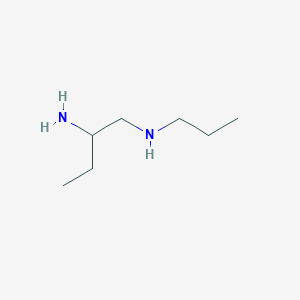
![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)



